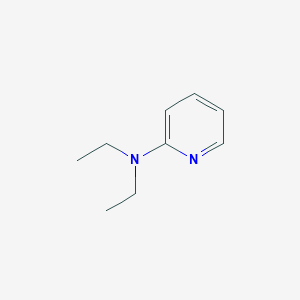

2-Diethylaminopyridine

描述

Historical Context and Evolution of Pyridine (B92270) Derivatives in Synthesis

The study of pyridine and its derivatives is a cornerstone of heterocyclic chemistry, with a rich history that has profoundly influenced the development of organic synthesis. Pyridine was first isolated from coal tar in 1846 by the Scottish chemist Thomas Anderson. scribd.com However, it was not until 1876 that William Ramsay achieved the first synthesis of a heteroaromatic compound by combining acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace to produce pyridine. wikipedia.orgnih.gov Early production relied on coal tar, but the low yield and increasing demand spurred the development of more efficient synthetic routes throughout the 20th century. wikipedia.orgnih.gov

Two seminal contributions that revolutionized the construction of the pyridine ring were the Hantzsch pyridine synthesis and the Chichibabin pyridine synthesis.

The Hantzsch Pyridine Synthesis: Reported in 1881 by Arthur Rudolf Hantzsch, this multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849). wikipedia.orgwikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine derivative. wikipedia.orgchemtube3d.comorganic-chemistry.org The elegance of this method lies in its ability to assemble complex pyridines from simple, acyclic precursors in a single operational step. scribd.com While the classical Hantzsch synthesis often suffered from long reaction times and low yields (around 40%), modern advancements have introduced improvements such as the use of ionic liquids, microwave-assisted synthesis, and catalysis by p-toluenesulfonic acid (PTSA) to create more environmentally friendly and efficient protocols. wikipedia.orgrsc.orgscispace.com

The Chichibabin Pyridine Synthesis: Developed by the Russian chemist Aleksei Chichibabin in 1924, this method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.orgwikipedia.org This reaction became a vital industrial process for producing pyridine and its substituted analogues, such as methylpyridines (picolines), due to the use of inexpensive and readily available starting materials. wikipedia.orgwikipedia.orgthieme.de For example, the reaction of acetaldehyde (B116499) and formaldehyde (B43269) with ammonia is a widely used method for pyridine production. nih.govgloballcadataaccess.org Although the yields can be low (often around 20-30%), its operational simplicity and economic viability have ensured its persistence in industrial applications, often carried out in the gas phase over oxide catalysts like alumina (B75360) at high temperatures. rsc.orgwikipedia.orgthieme.de

These classical methods, along with newer strategies like transition metal-catalyzed cyclizations and functionalization of the pre-formed pyridine ring, have established a versatile toolbox for synthetic chemists, enabling access to a vast array of pyridine derivatives for diverse applications. numberanalytics.comresearchgate.net

Significance of Aminopyridines in Modern Synthetic Strategies

Among the vast class of pyridine derivatives, aminopyridines have emerged as particularly significant building blocks in modern organic synthesis. rsc.org Aminopyridines are essential heterocycles that are used extensively in the synthesis of natural products and medicinally important compounds. rsc.orgresearchgate.net Their unique structural properties allow for a wide array of interactions with enzymes and receptors, making them privileged scaffolds in drug discovery. rsc.org

From a synthetic standpoint, 2-aminopyridines are especially valuable due to their dual nucleophilic character. sioc-journal.cnresearchgate.net They possess two potential points of reaction: the exocyclic amino group and the endocyclic ring nitrogen. This feature allows them to act as versatile synthons for the construction of fused azaheterocycles, which are common cores in many biologically active molecules. sioc-journal.cnresearchgate.netdntb.gov.ua For instance, 2-aminopyridines can react with a variety of substrates, including ketones, aldehydes, and halogenated aromatics, to generate important fused ring systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cnresearchgate.netorganic-chemistry.org The development of efficient methods for creating C-N bonds using aminopyridine precursors remains a central focus in synthetic methodology. researchgate.netnih.gov

The introduction of an amino group, particularly at the 2-position, significantly alters the electronic properties of the pyridine ring, making it more reactive towards electrophiles compared to the parent pyridine molecule. thieme.de This enhanced reactivity, combined with their utility as key intermediates, cements the importance of aminopyridines as indispensable tools in the arsenal (B13267) of the modern synthetic chemist. scispace.comrsc.org

Overview of 2-Diethylaminopyridine's Role in Chemical Transformations

This compound (DEAP), also known as N,N-diethylpyridin-2-amine, is a substituted aminopyridine that serves as a valuable reagent and catalyst in specialized chemical transformations. ontosight.aicymitquimica.com Its structure consists of a pyridine ring substituted at the 2-position with a diethylamino group. ontosight.ai This substitution pattern imparts specific reactivity to the molecule, distinguishing it from other aminopyridines like its well-known isomer, 4-Dimethylaminopyridine (DMAP), which is a highly effective acylation catalyst. commonorganicchemistry.combham.ac.uk

The primary role of this compound in organic synthesis is as a nucleophilic catalyst. smolecule.comcymitquimica.com The lone pair of electrons on the exocyclic nitrogen atom is available for nucleophilic attack, facilitating a variety of reactions.

A notable application of this compound is in substitution reactions that proceed through pyridyne intermediates. smolecule.comthieme-connect.com For example, research has shown that the treatment of 3-halo-2-diethylaminopyridine with a strong base generates a highly reactive 3,4-pyridyne intermediate. thieme-connect.com This intermediate can then be trapped by nucleophiles, such as alcohols, to achieve regioselective functionalization of the pyridine ring. A specific study demonstrated the reaction of 3-bromo-2-diethylaminopyridine with various alcohols in the presence of potassium tert-butoxide (t-BuOK) and 18-crown-6, which afforded 4-alkoxy-2-diethylaminopyridines in good yields. thieme-connect.com This strategy provides a powerful method for introducing substituents at the C4-position, which can be challenging to achieve through direct substitution methods. smolecule.comthieme-connect.com

The compound has also been investigated as a ligand in organometallic chemistry, for example in reactions involving ruthenium complexes. researchgate.net As a precursor, its derivatives, such as 2-(diethylamino)pyridine-4-carbohydrazide, are explored for their potential in medicinal chemistry. ontosight.ai

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂ ontosight.ai |

| Molecular Weight | 150.23 g/mol cymitquimica.com |

| Appearance | Light yellow to Brown to Dark green clear liquid cymitquimica.com |

| Synonyms | N,N-diethyl-2-pyridinamine, N-(2-Pyridyl)diethylamine ontosight.aicymitquimica.com |

| CAS Number | 36075-06-6 cymitquimica.comcymitquimica.com |

Table 2: Representative Alkoxylation Reaction via a Pyridyne Intermediate

| Reactant | Reagents & Conditions | Product | Yield | Reference |

| 3-bromo-2-diethylaminopyridine | Various alcohols, t-BuOK/18-crown-6, THF, 80°C, 20-60h | 4-alkoxy-2-diethylaminopyridines | 61-81% | thieme-connect.com |

Structure

3D Structure

属性

IUPAC Name |

N,N-diethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11(4-2)9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPITCBWOUOJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957483 | |

| Record name | N,N-Diethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36075-06-6 | |

| Record name | 36075-06-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Routes for 2 Diethylaminopyridine and Its Derivatives

Direct Functionalization Approaches for Pyridine (B92270) Amination

Direct amination of the pyridine ring is a powerful method for the synthesis of aminopyridines. This approach involves the direct introduction of an amino group onto the pyridine nucleus.

Nucleophilic Substitution of Hydrogen (SNH) is a direct method for C-H bond functionalization. In the context of pyridine chemistry, the Chichibabin reaction is a classic example of SNH, enabling the amination of the pyridine ring, typically at the 2-position. google.comnih.govresearchgate.net

The reaction mechanism is generally understood to be an addition-elimination process that proceeds through a σ-adduct, also known as a Meisenheimer adduct. researchgate.net Initially, a nucleophilic amide anion attacks the electron-deficient α-carbon of the pyridine ring. This is followed by the elimination of a hydride ion, which subsequently deprotonates the newly introduced amino group, leading to the formation of a resonance-stabilized sodium salt of the 2-aminopyridine (B139424). heteroletters.orgsci-hub.se The final product is obtained after an aqueous workup. researchgate.netheteroletters.org

The Chichibabin reaction is typically carried out at elevated temperatures in inert solvents like xylene or toluene, using sodium amide (NaNH₂) or potassium amide (KNH₂) as the aminating agent. nih.govsci-hub.se While the traditional Chichibabin reaction utilizes sodium amide to introduce a primary amino group, modifications using alkali metal salts of secondary amines can be employed to synthesize N,N-disubstituted 2-aminopyridines. Although less common, the use of sodium diethylamide, generated in situ from sodium amide and diethylamine (B46881), could potentially be used to synthesize 2-diethylaminopyridine.

Factors that influence the Chichibabin reaction include the basicity of the pyridine derivative, with an ideal pKa range of 5-8, and the ease of hydride elimination to restore aromaticity. researchgate.net

Table 1: General Conditions for the Chichibabin Reaction

| Parameter | Condition |

|---|---|

| Reactants | Pyridine, Sodium Amide (or Potassium Amide) |

| Solvent | Toluene, Xylene, or Liquid Ammonia (B1221849) |

| Temperature | High temperatures (e.g., 110 °C in toluene) or low temperatures in liquid ammonia |

| Key Intermediate | σ-adduct (Meisenheimer adduct) |

| Product | 2-Aminopyridine |

Recent advancements in organic synthesis have led to the development of base-promoted cascade reactions for the formation of 2-aminopyridines. These reactions often involve the construction of the pyridine ring from acyclic precursors in a one-pot process.

One such method involves the reaction of N-propargylic β-enaminones with formamides in the presence of a base like sodium hydroxide. This cascade reaction proceeds through the in situ generation of 1,4-oxazepine (B8637140) intermediates, which then react with N-substituted formamides. A subsequent spontaneous N-deformylation yields densely substituted 2-aminopyridines. While this specific methodology has been demonstrated for the synthesis of various substituted 2-aminopyridines, its direct application for the synthesis of this compound would depend on the use of a suitable diethylamine-derived precursor.

Photochemical methods offer an alternative pathway for the amination of pyridines. The irradiation of pyridine in the presence of diethylamine has been shown to yield a mixture of 2-(diethylamino)pyridine and 4-(diethylamino)pyridine. chemicalbook.com This reaction proceeds via the photochemical attack of the amine on the pyridine ring.

In a related photochemical approach, the irradiation of pyridine-2,4-dicarbonitrile (B1330189) with secondary amines, including diethylamine, can lead to the formation of the corresponding aminocyanopyridines. researchgate.net This photoinitiated substitution reaction provides a direct method for introducing an amino group onto a functionalized pyridine ring.

Furthermore, the photochemical reaction of 2-fluoropyridine (B1216828) with diethylamine results in a nucleophilic displacement of the fluorine atom to produce 2-(diethylamino)pyridine. chemicalbook.com This suggests that photochemical activation can facilitate the amination of both unsubstituted and halogenated pyridines.

Table 2: Photochemical Amination of Pyridine with Diethylamine

| Starting Material | Amine | Product(s) |

|---|---|---|

| Pyridine | Diethylamine | 2-(Diethylamino)pyridine and 4-(Diethylamino)pyridine |

| 2-Fluoropyridine | Diethylamine | 2-(Diethylamino)pyridine |

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be achieved through the derivatization of pre-functionalized pyridines or by further reaction of a halogenated this compound.

A common and versatile method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction of 2-chloropyridine (B119429) with diethylamine. heteroletters.org The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.

The reaction is typically carried out by heating 2-chloropyridine with an excess of diethylamine, which acts as both the nucleophile and the base to neutralize the hydrogen chloride formed during the reaction. The reaction can be performed neat or in a suitable solvent. The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, although other factors can also influence the reaction rate. nih.gov

This method is widely applicable for the synthesis of various N-substituted 2-aminopyridines.

The functionalization of this compound at other positions on the pyridine ring can be achieved by starting with a halogenated derivative of this compound. For instance, a bromo or chloro substituent at the 3, 4, 5, or 6-position of this compound can potentially be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution reaction.

While specific examples of nucleophilic substitution reactions on halogenated this compound are not extensively documented in the reviewed literature, the general principles of SNAr on the pyridine ring suggest that such transformations are feasible. The reactivity of the halogen atom would be influenced by its position on the ring and the presence of the activating diethylamino group. For example, a halogen at the 4- or 6-position would be activated towards nucleophilic attack. The reaction conditions would likely involve heating the halogenated this compound with a suitable nucleophile in the presence of a base and a polar aprotic solvent. Potential nucleophiles could include alkoxides, thiolates, and other amines.

Reactions of Halogenated this compound with Nucleophiles

Alkoxylation via Pyridyne Intermediates

The synthesis of substituted this compound derivatives can be achieved through reactions involving pyridyne intermediates. This method allows for the introduction of alkoxy groups at specific positions on the pyridine ring. The reaction of 3-bromo-2-diethylaminopyridine with various alcohols demonstrates a regioselective pathway to forming 4-alkoxy-2-diethylaminopyridines. thieme-connect.com

This transformation is typically conducted in the presence of a strong base, such as potassium tert-butoxide (t-BuOK), and a crown ether like 18-crown-6, in a solvent such as tetrahydrofuran (B95107) (THF) at elevated temperatures. thieme-connect.com The proposed mechanism involves the formation of a highly reactive 2,3-pyridyne intermediate, which then undergoes nucleophilic attack by the alcohol. The reaction of 3-bromo-2-diethylaminopyridine with different alcohols has been shown to produce various 4-alkoxy-2-diethylaminopyridines in moderate to good yields. thieme-connect.com

Table 1: Synthesis of 4-Alkoxy-2-diethylaminopyridines via Pyridyne Intermediates

| Alcohol | Product | Yield (%) |

|---|---|---|

| Methanol | 4-Methoxy-2-diethylaminopyridine | 75 |

| Ethanol | 4-Ethoxy-2-diethylaminopyridine | 81 |

| Propan-1-ol | 4-Propoxy-2-diethylaminopyridine | 78 |

| Butan-1-ol | 4-Butoxy-2-diethylaminopyridine | 61 |

| Pentan-1-ol | 4-Pentyloxy-2-diethylaminopyridine | 65 |

Data sourced from Synthesis. thieme-connect.com

Synthesis of Dinitrile Derivatives

A straightforward method has been developed for the synthesis of novel 2-diethylaminocinchomeronic dinitriles. rsc.orgresearchgate.net These compounds are notable for their fluorescent properties in both solution and solid states. rsc.orgresearchgate.net The synthesis involves the reaction of 2-chlorocinchomeronic dinitriles with an excess of diethylamine. rsc.org This nucleophilic substitution reaction is efficient, and using diethylamine in excess serves as both the reactant and the solvent. rsc.org

The reaction proceeds much faster when carried out in an excess of diethylamine compared to using other organic solvents like alcohols, dioxane, or THF. rsc.org For instance, the reaction of 2-chloro-5,6-dimethylpyridine-3,4-dicarbonitrile with diethylamine in THF requires 30 hours. rsc.org This facile protocol has been used to synthesize a series of 2-diethylaminocinchomeronic dinitrile derivatives bearing various alkyl, cycloalkyl, and aryl substituents. rsc.org

Table 2: Synthesized 2-Diethylaminocinchomeronic Dinitrile Derivatives

| Starting Material | Product | Substituents (R¹, R²) |

|---|---|---|

| 2-chloro-5,6-dimethylpyridine-3,4-dicarbonitrile | 2-diethylamino-5,6-dimethylpyridine-3,4-dicarbonitrile | R¹=Me, R²=Me |

| 2-chloro-5,6-trimethylenepyridine-3,4-dicarbonitrile | 2-diethylamino-5,6-trimethylenepyridine-3,4-dicarbonitrile | R¹, R² = -(CH₂)₃- |

| 2-chloro-5,6-tetramethylenepyridine-3,4-dicarbonitrile | 2-diethylamino-5,6-tetramethylenepyridine-3,4-dicarbonitrile | R¹, R² = -(CH₂)₄- |

| 2-chloro-6-phenylpyridine-3,4-dicarbonitrile | 2-diethylamino-6-phenylpyridine-3,4-dicarbonitrile | R¹=H, R²=Ph |

| 2-chloro-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile | 2-diethylamino-6-(4-methoxyphenyl)pyridine-3,4-dicarbonitrile | R¹=H, R²=4-MeO-C₆H₄ |

Data sourced from RSC Advances. rsc.org

Metal-Free Cycloaddition Reactions for Substituted Pyridines

The construction of the pyridine ring itself is a fundamental challenge in organic synthesis, and metal-free cycloaddition reactions offer a powerful and environmentally friendly approach. nih.gov These methods provide access to highly substituted pyridine cores from simple, readily available precursors. nih.govnih.gov

One such strategy is the formal [2+2+2] cycloaddition of alkynes and nitriles, which can be mediated by a Brønsted acid under mild conditions. nih.gov This approach is a modular way to create highly substituted pyridine structures. nih.gov Another significant metal-free method is the formal [4+2] cycloaddition reaction between ketones and imines, which forms two sequential carbon-carbon bonds to yield biologically interesting polysubstituted pyridines. nih.gov This technique is noted for its wide substrate scope, tolerance of various functional groups, and operational simplicity. nih.gov Additionally, organocatalyzed, formal (3+3) cycloaddition reactions of enamines with unsaturated aldehydes and ketones have been described for the practical synthesis of tri- or tetrasubstituted pyridines. acs.org

Synthesis of Chiral this compound Analogs

The development of chiral derivatives of dialkylaminopyridines is of great interest due to their potential applications in asymmetric catalysis.

Development of Asymmetric Derivatives for Catalysis

Chiral dialkylaminopyridine derivatives are effective enantioselective catalysts for a variety of organic transformations. researchgate.net The design and synthesis of these catalysts often involve creating planar-chiral structures or incorporating chirality through side chains attached to the pyridine ring. bham.ac.ukscispace.com These catalysts have found utility in processes such as the kinetic resolution of secondary alcohols, where they act as enantioselective acylation catalysts. scispace.commit.edu

The synthesis of these chiral analogs can involve building a library of derivatives by making modifications at various positions of the pyridine ring. bham.ac.uk For example, novel chiral DMAP (4-dimethylaminopyridine) derivatives have been synthesized from starting materials like 4-chloropyridine (B1293800) and 3,5-dibromo-4-chloropyridine, with a focus on modifications at the 3- and 3,5-positions. bham.ac.uk While much of the research has centered on 4-aminopyridine (B3432731) derivatives, the principles can be extended to create chiral this compound analogs for use in asymmetric synthesis. researchgate.netnih.gov

Catalytic Applications of 2 Diethylaminopyridine

Nucleophilic Acyl Transfer Catalysis

2-Diethylaminopyridine is a member of the dialkylaminopyridine class of catalysts, which are highly effective in promoting acyl transfer reactions. These reactions are fundamental in organic synthesis for the formation of esters, amides, and anhydrides. The catalytic activity is rooted in the nucleophilic character of the pyridine (B92270) ring nitrogen, which is enhanced by the electron-donating diethylamino group.

The generally accepted mechanism for acyl transfer reactions catalyzed by dialkylaminopyridines, including this compound, is a nucleophilic catalysis pathway. This process is initiated by the attack of the nucleophilic pyridine nitrogen on the electrophilic acyl donor, such as an acid anhydride (B1165640) or acyl chloride. This step results in the formation of a highly reactive N-acylpyridinium intermediate.

This key intermediate is significantly more electrophilic than the initial acyl donor, rendering it highly susceptible to nucleophilic attack by an alcohol, amine, or other acyl acceptor. The subsequent reaction with the nucleophile proceeds rapidly to form the acylated product and the protonated catalyst. An auxiliary base, often a tertiary amine like triethylamine (B128534), is typically required to regenerate the neutral, active form of the catalyst, completing the catalytic cycle.

Theoretical and experimental studies have confirmed that this nucleophilic catalysis pathway is energetically more favorable than a competing base-catalyzed mechanism where the aminopyridine would simply act as a proton shuttle. The formation of the acylpyridinium ion pair is the crucial rate-enhancing step in these transformations.

The position and nature of substituents on the pyridine ring have a profound impact on the catalytic efficacy and selectivity of aminopyridine catalysts. In the case of this compound, the placement of the diethylamino group at the C-2 position introduces significant steric hindrance around the nucleophilic ring nitrogen.

The electronic effect of the diethylamino group, being strongly electron-donating, enhances the nucleophilicity of the pyridine nitrogen, which is a prerequisite for high catalytic activity. This electronic activation is a key factor that makes dialkylaminopyridines superior catalysts to pyridine alone. The interplay between these steric and electronic factors ultimately dictates the catalyst's performance.

Table 1: Relative Impact of Substituent Position on Catalytic Activity in Acylation

| Catalyst | Substituent Position | Relative Steric Hindrance | General Catalytic Activity |

| This compound | 2 | High | Moderate |

| 3-Aminopyridine | 3 | Low | Low to Moderate |

| 4-(Dimethylamino)pyridine | 4 | Low | High |

This table provides a qualitative comparison based on general principles of steric and electronic effects in aminopyridine catalysis.

Dialkylaminopyridines are widely employed as catalysts for the esterification of alcohols and phenols, particularly for sterically hindered substrates that react sluggishly under other conditions. This compound can be utilized in these reactions, often in the presence of an acyl anhydride as the acyl source. The reaction proceeds through the aforementioned N-acylpyridinium intermediate, which readily acylates the hydroxyl group of the substrate.

These catalysts are also effective for transesterification reactions, where an existing ester is transformed into a new one by reaction with an alcohol. This process is valuable in various synthetic contexts, including the modification of complex molecules and the production of specialty esters. The efficiency of this compound in these applications is dependent on the specific substrates and reaction conditions, with considerations for the steric bulk of both the catalyst and the reactants.

Role as a Lewis Base and Organocatalyst

Beyond its role in nucleophilic catalysis, this compound can also function as a Lewis base and a general organocatalyst, activating substrates through non-covalent interactions or by participating in alternative catalytic cycles.

In dehydrative coupling reactions, such as the formation of ethers from two alcohols or amides from carboxylic acids and amines, a catalyst is often needed to facilitate the removal of a water molecule. Aminopyridines can act as Lewis basic catalysts in such transformations. While specific examples detailing the use of this compound in this context are not extensively documented, the principle involves the activation of one of the substrates. For instance, in an amidation reaction, the aminopyridine could activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

The Lewis basicity of the pyridine nitrogen can also play a role in activating other catalysts or reagents within a reaction mixture. In some systems, aminopyridines are used as co-catalysts to enhance the activity of metal-based catalysts in coupling reactions. A plausible mechanism for the amidation reaction of 2-aminopyridine (B139424) and benzaldehyde (B42025) involves the catalyst acting as a Lewis acid and an oxidant being present.

The ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, is a major route to producing biodegradable polymers like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). Organocatalysis of ROP has emerged as a valuable alternative to metal-based catalysis, avoiding potential metal contamination in the final polymer.

Aminopyridines, including analogues of this compound, have been shown to be effective catalysts for the ROP of cyclic esters, often in conjunction with an alcohol initiator. The proposed mechanism typically involves a cooperative activation of both the monomer and the initiator. The aminopyridine can activate the alcohol initiator through hydrogen bonding, increasing its nucleophilicity. Concurrently, it can activate the cyclic ester monomer, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the initiator. This dual activation pathway facilitates the ring-opening and subsequent polymer chain growth.

The steric and electronic properties of this compound would influence its activity and the characteristics of the resulting polymer, such as molecular weight and dispersity. The steric bulk at the 2-position might affect the coordination of the monomer and the growing polymer chain, potentially influencing the stereoselectivity of the polymerization in the case of chiral monomers like lactide.

Table 2: Selected Organocatalysts in Ring-Opening Polymerization of Lactide

| Catalyst | Initiator | Monomer | Typical Conditions | Resulting Polymer |

| 4-(Dimethylamino)pyridine | Benzyl (B1604629) Alcohol | rac-Lactide | Toluene, 80 °C | Atactic Poly(lactide) |

| (–)-Sparteine | Isopropanol | L-Lactide | CH2Cl2, RT | Isotactic Poly(L-lactide) |

| Thiourea-Amine Catalysts | Benzyl Alcohol | rac-Lactide | Toluene, RT | Heterotactic Poly(lactide) |

This table shows examples of organocatalysts used in ROP to illustrate the types of systems where a 2-dialkylaminopyridine could potentially be applied.

Promotion of Alkylation and Etherification Reactions

While 4-(dialkylamino)pyridines are most renowned for their catalytic prowess in acylation reactions, their application extends to the promotion of certain alkylation and etherification reactions. Although less common than their use in acyl transfer, these catalysts, including this compound and its analogs, can be effective under specific conditions, particularly in the formation of ethers from sterically hindered alcohols.

One notable example is the tritylation of alcohols, which is the introduction of the bulky trityl (triphenylmethyl) group to form a trityl ether. This reaction serves as a crucial protecting group strategy in multistep organic synthesis. The use of a 4-(dialkylamino)pyridine catalyst, such as 4-(4'-methyl-1-piperidinyl)pyridine (MPP), a close analog of this compound, has been documented to facilitate this transformation. For instance, benzyl alcohol can be converted to triphenylmethylbenzyl ether in high yield. semanticscholar.org In a typical procedure, the alcohol is treated with trityl chloride in the presence of the dialkylaminopyridine catalyst and a tertiary amine base like triethylamine in a solvent such as dichloromethane. semanticscholar.org

The catalytic role of the dialkylaminopyridine is to act as a nucleophilic catalyst. It reacts with the trityl chloride to form a highly reactive N-tritylpyridinium salt. This intermediate is significantly more electrophilic than trityl chloride itself, making it more susceptible to nucleophilic attack by the alcohol, even if the alcohol is sterically hindered. The tertiary amine base then serves to neutralize the protonated catalyst, regenerating it for the next catalytic cycle.

Similarly, this methodology has been applied to the tritylation of more complex substrates, such as a cis-trans mixture of 4-t-butylcyclohexanols. Heating a mixture of the alcohol, triphenylmethylchloride, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) under reflux conditions leads to the formation of the corresponding trityl ethers. semanticscholar.org While specific data for this compound in these exact reactions is not as prevalent in the literature as for DMAP, the general mechanism and application are considered analogous due to the shared 4-dialkylaminopyridine core structure. It is important to note that dialkylaminopyridines can also be used to catalyze the etherification of phenols. highfine.com

Applications in Asymmetric Catalysis

The development of chiral derivatives of 4-dialkylaminopyridines, including structures analogous to this compound, has opened a significant field in asymmetric catalysis. These catalysts leverage the high nucleophilicity of the pyridine nitrogen within a chiral scaffold to effect the transfer of acyl groups enantioselectively. This strategy has been successfully applied to the kinetic resolution of racemic mixtures and the desymmetrization of meso compounds.

Kinetic Resolution of Secondary Alcohols

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential rate of reaction of each enantiomer with a chiral catalyst or reagent. Chiral derivatives of 4-(dialkylamino)pyridine have emerged as highly effective organocatalysts for the acylative kinetic resolution of racemic secondary alcohols. In this process, one enantiomer of the alcohol is acylated at a faster rate than the other, allowing for the separation of the slower-reacting alcohol enantiomer and the acylated product, both in enantioenriched forms.

The effectiveness of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow). A higher 's' value indicates better differentiation between the enantiomers and allows for the isolation of products with higher enantiomeric excess (ee).

A variety of chiral backbones have been incorporated into the dialkylaminopyridine structure to create effective catalysts. These include planar-chiral ferrocene-based systems, axially chiral biaryl derivatives, and catalysts with centrally chiral elements. For example, chiral DMAP derivatives prepared through the Ugi multicomponent reaction have been shown to resolve a range of acyclic and cyclic secondary alcohols with selectivity factors up to 12. rsc.org Planar-chiral analogues have also demonstrated high efficiency, achieving selectivity factors from 12 to 52 in the acylation of secondary alcohols bearing both alkyl and unsaturated groups. bohrium.com The choice of solvent can be critical, with tert-amyl alcohol sometimes dramatically increasing enantioselectivity compared to solvents like diethyl ether. rsc.org

Detailed findings from various studies on the kinetic resolution of secondary alcohols using chiral dialkylaminopyridine catalysts are summarized below.

Table 1: Kinetic Resolution of Racemic Secondary Alcohols using Chiral Dialkylaminopyridine Catalysts

| Racemic Alcohol Substrate | Chiral Catalyst | Acylating Agent | Solvent | Selectivity Factor (s) |

|---|---|---|---|---|

| 1-Phenylethanol | Ferrocene-based planar-chiral DMAP derivative | Acetic Anhydride | Et2O | 15 |

| 1-(1-Naphthyl)ethanol | Axially-chiral biaryl DMAP derivative | Isobutyric Anhydride | t-Amyl Alcohol | 95 |

| 1-Phenyl-2-propyn-1-ol | Ugi-adduct DMAP derivative ((S,S)-4a) | Acetic Anhydride | Toluene | 3.8 |

| trans-2-Phenyl-1-cyclohexanol | Ferrocene-based planar-chiral DMAP derivative | Acetic Anhydride | Et2O | 52 |

This table is a representative compilation based on findings from multiple sources. rsc.orgbohrium.comrsc.org

Enantioselective Transformations Mediated by Chiral Derivatives

Beyond the kinetic resolution of racemic alcohols, chiral derivatives of this compound and its analogs are potent catalysts for a range of other enantioselective transformations. These reactions often involve the creation of new stereocenters or the differentiation of enantiotopic groups in prochiral or meso substrates.

Desymmetrization of meso-Diols: A prominent application is the desymmetrization of meso-diols through enantioselective acylation. In this process, a prochiral meso-diol, which contains two enantiotopic hydroxyl groups, is monoacylated by a chiral catalyst, resulting in a chiral, enantioenriched monoester. This strategy provides an efficient route to valuable chiral building blocks. C2-symmetric chiral 4-pyrrolidinopyridines have been developed and shown to effectively promote the asymmetric desymmetrization of substrates like meso-1,2-cyclohexanediol and meso-1,3-cyclohexanediol. nih.gov The enantioselectivity of these reactions is highly dependent on the structure of the catalyst, the acylating agent, and the reaction conditions.

Enantioselective Steglich and Black Rearrangements: The Steglich rearrangement is an intramolecular acyl transfer reaction that converts O-acylated azlactones into C-acylated products, often creating a quaternary stereocenter. Chiral nucleophilic catalysts based on the DMAP framework have been designed to control the stereochemistry of this rearrangement with high fidelity. For instance, novel bifunctional catalysts incorporating both a DMAP unit and a thiourea (B124793) moiety have been successfully applied to the highly enantioselective Steglich rearrangement of 1,3-oxazolyl carbonates, achieving up to 97% ee. rsc.org These catalysts have also been effective in the related Black rearrangement of 2-benzofuranylcarbonates. bohrium.comrsc.org Similarly, chiral DMAP derivatives prepared via the Ugi multicomponent reaction have yielded products with quaternary carbon centers in high yield and enantioselectivity (up to 99:1 er) in the enantioselective Steglich rearrangement of oxindole (B195798) derivatives. elsevierpure.com

The versatility of these chiral catalysts is highlighted in the table below, which showcases their application in various enantioselective transformations.

Table 2: Enantioselective Transformations Catalyzed by Chiral Dialkylaminopyridine Derivatives

| Substrate | Transformation | Chiral Catalyst | Product | Yield (%) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| meso-1,2-Cyclohexanediol | Desymmetrization | C2-symmetric 4-pyrrolidinopyridine | Chiral monoacetate | 85 | 86% ee |

| meso-1,3-Cyclohexanediol | Desymmetrization | C2-symmetric 4-pyrrolidinopyridine | Chiral monoisobutyrate | 95 | 92% ee |

| Oxazolyl Carbonate | Steglich Rearrangement | Chiral DMAP-Thiourea | C-Carboxyazlactone | 90 | 97% ee |

| Oxindole Derivative | Steglich Rearrangement | Ugi-adduct DMAP derivative | Oxindole with quaternary center | >98 | 99:1 er |

This table is a representative compilation based on findings from multiple sources. bohrium.comrsc.orgnih.govelsevierpure.com

Mechanistic Studies of Reactions Involving 2 Diethylaminopyridine

Investigation of Reaction Pathways and Intermediates

Understanding the transient species and pathways is fundamental to controlling reaction outcomes. This section delves into the carbocationic, pyridyne, and photo-excited intermediates that have been studied in reactions involving 2-diethylaminopyridine and its analogues.

While this compound primarily acts as a nucleophile or ligand, its involvement in reactions proceeding through carbocationic intermediates is plausible, particularly in palladium-catalyzed cascade reactions. In such mechanisms, a palladium(II) catalyst can coordinate with an amine substrate, leading to C-H activation and the formation of a palladacycle intermediate. Subsequent steps, including oxidative addition and reductive elimination, can generate species with significant charge separation, bordering on carbocationic character, before the final product is formed. For instance, in palladium-catalyzed C(sp²)-H pyridocarbonylation of N-aryl-2-aminopyridines, the pyridyl group functions as an intramolecular nucleophile, a role that involves electron-rich intermediates. nih.gov The catalytic cycle for these complex transformations often involves intermediates where the electronic nature of the pyridine (B92270) substituent plays a crucial role in stabilizing charged intermediates. mdpi.com

Pyridyne intermediates, the pyridine analogues of benzyne, are highly reactive species used for the functionalization of the pyridine ring. wikipedia.org These intermediates are typically generated from halopyridines through elimination reactions. For example, a 3-halopyridine derivative can be treated with a strong base to generate a 3,4-pyridyne. This reactive intermediate is then rapidly trapped by a nucleophile. chemistryviews.org

The general mechanism involves two primary steps:

Formation of Pyridyne : A proton is abstracted by a strong base from a position adjacent to a leaving group (e.g., a halogen) on the pyridine ring. Subsequent elimination of the leaving group generates the highly strained pyridyne triple bond.

Nucleophilic Trapping : A nucleophile present in the reaction mixture adds to one of the sp-hybridized carbons of the pyridyne, followed by protonation to yield the substituted pyridine product.

This strategy has been successfully employed in the regioselective difunctionalization of pyridine derivatives, demonstrating its utility in synthesizing complex, biologically active molecules. chemistryviews.org The reaction of 3-bromopyridine (B30812) with sodium amide, for instance, proceeds through a 3,4-pyridyne intermediate to yield a mixture of 3- and 4-aminopyridines. wikipedia.org

Donor-acceptor molecules like this compound can exhibit unique photophysical properties governed by intramolecular charge transfer (ICT). Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), largely localized on the electron-donating diethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting pyridine ring.

In polar solvents, this excited state can relax into a stabilized, charge-separated state known as a twisted intramolecular charge transfer (TICT) state. This process involves the rotation of the diethylamino group relative to the pyridine ring. The emission from this TICT state is highly sensitive to solvent polarity, typically showing a large Stokes shift. In contrast, in nonpolar solvents, emission occurs from a locally excited (LE) state, which has less charge-transfer character. rsc.orgnih.gov

Studies on the closely related compound, trans-2-[4′-(N,N-dimethylamino)styryl]imidazo[4,5-b]pyridine, show that emission occurs from a planar intramolecular charge transfer (PICT) state in polar solvents. rsc.orgresearchgate.net The photophysical properties are highly dependent on the solvent environment, which stabilizes the charge-separated excited state to varying degrees.

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |

| Cyclohexane | 385 | 435 | 3115 | 0.52 |

| Dioxane | 391 | 467 | 4363 | 0.65 |

| Acetonitrile | 397 | 535 | 6825 | 0.05 |

| Methanol | 400 | 560 | 7500 | 0.01 |

Table 1. Photophysical data for a dimethylamino-substituted pyridine analogue in various solvents, illustrating the effect of solvent polarity on the emission spectra and quantum yield due to intramolecular charge transfer. Data extrapolated from studies on related donor-acceptor pyridine systems.

Kinetic and Thermodynamic Aspects of Reactivity

The rate and feasibility of reactions involving this compound are strongly influenced by external conditions and the intrinsic energetics of the reaction pathway.

Solvents play a critical role in dictating reaction kinetics by solvating reactants, intermediates, and transition states. wfu.edu

Polar Protic Solvents (e.g., methanol, water) : These solvents can stabilize ionic intermediates and transition states through hydrogen bonding. libretexts.org However, they can also solvate anionic nucleophiles, reducing their reactivity and slowing down Sₙ2-type reactions. wfu.edulibretexts.org

Polar Aprotic Solvents (e.g., DMSO, acetonitrile) : These solvents can dissolve ionic nucleophiles but are less effective at solvating the anion, leaving it "free" and more reactive. This often leads to an acceleration of Sₙ2 reaction rates. wfu.edu For reactions involving charged intermediates, these solvents stabilize the transition state, thereby increasing the reaction rate. libretexts.org

Additives, particularly auxiliary bases like triethylamine (B128534), are often essential in reactions where this compound acts as a nucleophilic catalyst, such as in acylation reactions. nih.gov While the aminopyridine activates the acylating agent, an acid is produced as a byproduct. The auxiliary base neutralizes this acid, regenerating the aminopyridine catalyst and allowing the catalytic cycle to continue. wikipedia.org Kinetic studies on the acetylation of alcohols catalyzed by the related 4-(dimethylamino)pyridine (DMAP) show the reaction is first-order with respect to the catalyst, alcohol, and acetic anhydride (B1165640), but zero-order with respect to the auxiliary base, confirming the base's role is to regenerate the catalyst after the rate-determining step. nih.gov

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating complex reaction mechanisms. escholarship.orgrsc.org These studies provide detailed energy profiles of reaction pathways, helping to identify the most favorable mechanism. rsc.org

For reactions catalyzed by aminopyridines, such as the DMAP-catalyzed acetylation of alcohols, computational studies have been pivotal. nih.gov DFT calculations have shown that the nucleophilic catalysis pathway, where DMAP attacks the acetic anhydride to form a highly reactive acetylpyridinium intermediate, is energetically much more favorable than a simple base-catalysis pathway where DMAP would deprotonate the alcohol. nih.govresearchgate.net These theoretical models can also effectively estimate the influence of solvents on the reaction energetics using models like the Polarizable Continuum Model (PCM). nih.gov

| Reaction Pathway | Solvent Model | Activation Energy (ΔG‡, kcal/mol) |

| Nucleophilic Catalysis | Gas Phase | 15.2 |

| Nucleophilic Catalysis | Dichloromethane (PCM) | 18.5 |

| Base Catalysis (Stepwise) | Dichloromethane (PCM) | 28.1 |

| Base Catalysis (Concerted) | Dichloromethane (PCM) | 35.4 |

Table 2. Calculated free energy of activation for the DMAP-catalyzed acetylation of tert-butanol, comparing the nucleophilic and base-catalyzed pathways. The data clearly show the kinetic preference for the nucleophilic pathway. Data from Xu et al. (2005). nih.gov

Studies on N-Et Bond Cleavage in Organometallic Complexes

The investigation into the cleavage of the typically robust nitrogen-ethyl (N-Et) bond in ligands coordinated to organometallic centers provides valuable insights into reaction mechanisms and the reactivity of metal complexes. A notable study in this area involves the reaction of a specific ruthenium(0) complex with this compound, leading to the scission of an N-Et bond under relatively mild conditions.

Detailed research has demonstrated that the reaction of the ruthenium complex, Ru(BINAP)(PPh3), with 2-(diethylamino)pyridine results in the cleavage of one of the N-Et bonds of the ligand. researchgate.netresearchgate.net This transformation leads to the formation of a new ruthenium hydride complex, Ru(BINAP)(PPh3)(2-EtN-Py)H. researchgate.net The reaction proceeds readily, highlighting the surprising reactivity of the starting ruthenium complex towards the activation of a strong C-N bond. researchgate.net

A proposed mechanism for this N-Et bond cleavage has been put forward. researchgate.net This process is thought to be initiated by the coordination of the this compound ligand to the ruthenium center. Subsequent steps are believed to involve an intramolecular C-H activation of one of the ethyl groups, followed by a β-hydride elimination, which ultimately results in the cleavage of the N-Et bond and the formation of the observed ruthenium hydride product and ethene as a byproduct.

Interestingly, the study also explored the reactivity of the same ruthenium complex with related ligands. For instance, the reaction with 2-(ethylamino)pyridine (B1365222) also resulted in N-H bond activation. researchgate.net In contrast, no reaction was observed with 2-(dimethylamino)pyridine under similar conditions, suggesting that the presence of the ethyl group is crucial for this specific bond cleavage pathway. researchgate.net This observation supports the proposed mechanism involving β-hydride elimination from an ethyl group.

The table below summarizes the key findings from the study on the reaction of the Ru(BINAP)(PPh3) complex with this compound.

| Reactant 1 | Reactant 2 | Product | Key Observation |

| Ru(BINAP)(PPh3) | This compound | Ru(BINAP)(PPh3)(2-EtN-Py)H | Cleavage of one N-Et bond |

| Ru(BINAP)(PPh3) | 2-(Ethylamino)pyridine | - | N-H bond activation occurred |

| Ru(BINAP)(PPh3) | 2-(Dimethylamino)pyridine | No reaction | N-Me bond is not cleaved under the reaction conditions |

Coordination Chemistry and Supramolecular Assemblies of 2 Diethylaminopyridine and Its Analogs

Ligand Properties and Coordination Modes

The versatility of 2-aminopyridine (B139424) derivatives as ligands is rooted in their ability to adopt multiple coordination behaviors depending on the metal center, reaction conditions, and the steric and electronic nature of the substituents on the amino group. researchgate.netnsf.gov

2-Aminopyridine and its N-substituted analogs can function as monodentate, chelating, or bridging ligands. pvpcollegepatoda.orglibretexts.orgwebassign.net As monodentate ligands, they typically coordinate to a metal center through the more basic pyridine (B92270) nitrogen atom. pvpcollegepatoda.org However, the presence of the exocyclic amino group opens up possibilities for more complex interactions.

Chelation: The formation of a stable five-membered ring through simultaneous coordination of both the pyridine and the amino nitrogen atoms to a single metal center is a common binding mode, known as chelation. libretexts.org This chelating behavior is well-documented for a wide range of pyridine-based ligands and contributes to the thermodynamic stability of the resulting metal complexes. nsf.gov

Bridging: In polynuclear complexes, 2-aminopyridine derivatives can act as bridging ligands, connecting two or more metal centers. youtube.com This can occur in several ways. For instance, the ligand can bridge two metal centers using both of its nitrogen donors. This bridging bidentate mode has been structurally characterized in a trinuclear silver(I) nitrate (B79036) complex with 2-aminopyridine, Ag₃(ampy)₄₃, where the ligands link the silver ions through both the ring and the exocyclic amino nitrogen atoms. bohrium.com Another possibility is a bridging-chelating mode, where the ligand chelates one metal center while also using one of its donor atoms to bind to an adjacent metal. The term bridging is denoted by the Greek letter μ, with a superscript indicating the number of metal centers the ligand connects. youtube.com In some cases, a dynamic equilibrium or "switch" between chelating and bridging modes can occur, influencing the reactivity and structure of the complex. nih.gov

The coordination chemistry of 2-aminopyridines shows a rich variety of binding patterns, from simple monodentate coordination to more complex chelating and bridging modes. mdpi.com

Pyridine N-oxides are a versatile class of compounds often used in synthesis and coordination chemistry. semanticscholar.orgnih.gov The oxidation of the pyridine nitrogen to an N-oxide significantly alters the electronic properties of the ring. The resulting N⁺-O⁻ dipole makes the oxygen atom a potent nucleophile and a coordination site, while rendering the C2 and C4 positions of the pyridine ring more electrophilic and susceptible to nucleophilic attack. thieme-connect.de

The synthesis of 2-diethylaminopyridine N-oxide and its analogs is typically achieved by treating the parent pyridine with a suitable oxidizing agent. Common reagents for this transformation include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane. google.com These methods are generally efficient and allow for the preparation of N-oxides from a wide range of pyridine derivatives. google.com The N-oxide functionality can act as a directing group in subsequent C-H functionalization reactions or be used directly as a ligand for metal complex formation, coordinating through its oxygen atom. semanticscholar.orgthieme-connect.de

Metal Complexation Studies

This compound and its analogs form stable complexes with a wide array of metal ions, spanning transition metals and main group elements. The resulting structures and their properties are often investigated using a combination of spectroscopic and crystallographic techniques.

Copper(II) Complexes: The coordination chemistry of Cu(II) with pyridine-based ligands is extensive. Copper(II) complexes with analogs like 2-ethylpyridine (B127773) and other substituted pyridines have been synthesized and structurally characterized, revealing various coordination geometries. nih.gov For example, X-ray analysis of trans-[CuCl₂(etpy)₂] (where etpy = 2-ethylpyridine) shows a four-coordinate, square planar geometry around the copper(II) ion. nih.gov The Jahn-Teller effect, typical for d⁹ Cu(II) ions, often leads to distorted geometries, such as tetragonally distorted octahedral or square pyramidal arrangements. mdpi.com Heteroleptic copper(II) complexes containing substituted chalcones and aminopyridine-type ligands have also been prepared, demonstrating the ability of these ligands to form stable mixed-ligand systems. mdpi.com

Nickel(II) Complexes: Nickel(II), with its d⁸ electron configuration, readily forms complexes with coordination numbers of four, five, and six, leading to square planar, trigonal bipyramidal, or octahedral geometries. science.gov The specific geometry is influenced by the ligand field strength and steric factors. For instance, nickel(II) complexes with macrocyclic ligands derived from bis-thiosemicarbazide often exhibit a square-planar coordination environment. nih.gov In contrast, many heterobimetallic and mixed-ligand Ni(II) complexes adopt distorted octahedral stereochemistry. science.govrsc.org

Silver(I) Complexes: Silver(I) has a d¹⁰ configuration and typically forms linear or tetrahedral complexes. bohrium.com The reaction of 2-aminopyridine with silver nitrate can yield polynuclear complexes. bohrium.com In the Ag₃(ampy)₄₃ structure, the 2-aminopyridine ligands bridge the silver ions, demonstrating the ligand's capacity to facilitate the formation of complex supramolecular assemblies. bohrium.com Other studies on silver(I) complexes with substituted pyridine ligands have shown the formation of both mononuclear, such as [Ag(py-2pz)₂]PF₆, and polynuclear coordination polymers, like {[Ag(NO₃)(py-2pz)]·0.5H₂O}n, highlighting the influence of counter-ions and stoichiometry on the final structure. rsc.org

While the coordination chemistry of 2-aminopyridines with transition metals is well-documented, their interactions with main group metals are less explored but equally significant. Aminopyridinato ligands, the deprotonated form of aminopyridines, are known to form complexes with alkali metals such as lithium and potassium. mdpi.com These complexes are often used as reagents in organometallic synthesis. The coordination typically involves the formation of an M-N bond with the exocyclic amido group, although interaction with the pyridine nitrogen can also occur, leading to chelating or bridging structures. The flexibility in the binding mode of aminopyridinato ligands makes them versatile for coordinating with a range of main group metals. vot.pl

The structures and bonding within metal complexes of this compound and its analogs are elucidated through various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining how a ligand is coordinated to a metal ion. The formation of a metal-ligand bond is often evidenced by the appearance of new absorption bands in the far-IR region (typically below 600 cm⁻¹), which are assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations. orientjchem.orgekb.eg Furthermore, the coordination of the pyridine ring nitrogen is indicated by shifts in the characteristic ring vibration bands. Similarly, shifts in the N-H stretching and bending frequencies of the amino group can confirm its involvement in coordination. orientjchem.org For instance, in complexes of a Schiff base derived from 2-aminopyridine, the disappearance of the ligand's O-H stretching band at 3355 cm⁻¹ and the appearance of ν(M-O) bands confirmed coordination through a deprotonated hydroxyl group. orientjchem.org

Table 1: Selected IR Frequencies (cm⁻¹) for a 2-Aminopyridine Derived Ligand and its Metal Complexes orientjchem.org

| Compound | ν(O-H) | ν(C=N) | ν(M-N) | ν(M-O) |

| Ligand | 3355 | 1625 | - | - |

| Co(II) Complex | - | 1602 | 496 | 578 |

| Ni(II) Complex | - | 1608 | 470 | 521 |

| Cu(II) Complex | - | 1604 | 486 | 545 |

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which helps in determining the coordination geometry around the metal ion. The spectra typically show bands arising from ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions. ekb.eg The position and intensity of the d-d transition bands are particularly sensitive to the geometry of the complex. For example, the electronic spectrum of a Co(II) complex with 4-aminopyridine (B3432731) showed bands characteristic of an octahedral geometry. ekb.eg Similarly, palladium(II) complexes of 2-aminopyridine have been studied using UV-Vis spectroscopy to understand their structure in solution. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to probe the structure of diamagnetic complexes in solution. Chemical shift changes upon complexation can indicate which atoms are involved in coordination. orientjchem.org For paramagnetic complexes, such as those of Ni(II) and high-spin Fe(II), the NMR signals are often significantly broadened and shifted due to the influence of the unpaired electrons. nsf.govnih.gov However, advanced techniques like 2D NMR (e.g., COSY) can still be used to assign the hyperfine-shifted resonances in such paramagnetic species. nih.gov ³¹P NMR is also valuable when phosphine-containing co-ligands are present, as demonstrated in studies of ruthenium complexes where ligand exchange dynamics were observed. nih.gov

Supramolecular Architectures and Self-Assembly

The ability of this compound and its analogs to form ordered, non-covalent structures is a cornerstone of their application in materials science and molecular recognition. This self-assembly is primarily governed by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role in defining the resulting supramolecular architecture.

Hydrogen Bonding in Crystal Engineering

Crystal engineering relies on the predictable nature of intermolecular interactions to design and synthesize solid-state structures with desired properties. In the context of 2-aminopyridine derivatives, hydrogen bonding is a powerful tool for directing molecular assembly.

Analogs of this compound that possess N-H donor groups, such as 2-aminopyridine and its N-aryl derivatives, are capable of forming robust and predictable hydrogen-bonded motifs. nih.govscbt.comresearchgate.net The 2-aminopyridine functionality contains both a hydrogen bond donor (the amino N-H) and two acceptor sites (the pyridine nitrogen and the amino nitrogen). This allows for the formation of self-complementary intermolecular interactions, most notably the R22(8) graph-set motif, where two molecules form a centrosymmetric dimer via a pair of N-H···N hydrogen bonds. researchgate.net This specific and reliable interaction is a fundamental building block in the crystal engineering of these compounds.

In contrast, this compound, as a tertiary amine, lacks an N-H donor. Its role in hydrogen bonding is therefore restricted to that of an acceptor at two potential sites: the lone pair on the pyridine ring nitrogen and the lone pair on the exocyclic diethylamino nitrogen. The pyridine nitrogen is generally the more effective hydrogen bond acceptor. rsc.org Consequently, in co-crystals with hydrogen bond donors, this compound can participate in the formation of supramolecular heterosynthons.

Furthermore, the ethyl groups of the diethylamino moiety can act as weak hydrogen bond donors in C-H···X interactions (where X is an electronegative atom like O, N, or a halogen). While weaker than conventional N-H···N bonds, these interactions can be numerous and collectively play a significant role in stabilizing the crystal lattice. For instance, in coordination complexes of the analogous 4-dimethylaminopyridine, discrete molecular units are linked into three-dimensional networks through C-H···S and C-H···N hydrogen bonds. nih.gov This demonstrates that even in the absence of strong N-H donors, 2-dialkylaminopyridine derivatives can effectively direct the formation of extended solid-state architectures.

Table 1: Hydrogen Bonding Interactions in 2-Aminopyridine Analogs interactive_table "Interaction Type","Donor","Acceptor","Typical Motif","Significance in Assembly" "Strong Hydrogen Bond","N-H (Amine)","N (Pyridine)","R22(8) Dimer","Primary driving force for network formation in primary/secondary aminopyridines" "Weak Hydrogen Bond","C-H (Alkyl/Aryl)","N (Pyridine)","Chain/Sheet","Contributes to the stability and dimensionality of networks" "Weak Hydrogen Bond","C-H (Alkyl/Aryl)","S/N/O (Anion/Solvent)","3D Network","Key for network formation in tertiary aminopyridines like this compound" "Acceptor Role","Various H-Donors","N (Pyridine)","Heterosynthon","Allows participation in multi-component crystals"

Formation of 1D, 2D, and 3D Networks

The specific hydrogen bonding patterns adopted by this compound and its analogs dictate the dimensionality of the resulting supramolecular network. The transition from simple dimers to extended 1D, 2D, and 3D architectures is a function of molecular structure, conformation, and the interplay of various intermolecular forces.

For analogs possessing two 2-aminopyridyl moieties, such as N,N′-bis(2-pyridyl)aryldiamines, the conformational flexibility of the molecule is a key determinant of the final network structure. nih.govscbt.com These molecules can adopt different conformations (e.g., E,E or Z,Z) due to the low energy barrier for C-N bond rotation.

E,E Conformers: These conformers typically assemble via the classic R22(8) dimeric motif, leading to the formation of one-dimensional (1D) polymeric tapes. nih.gov

Z,Z Conformers: In this conformation, the molecules self-assemble through a catemer motif, where each molecule donates and accepts a single hydrogen bond to form a chain. This arrangement can lead to more complex 1D, 2D, or even 3D supramolecular structures. nih.gov

For this compound, which lacks the N-H donor functionality, the formation of extended networks relies on its role as a hydrogen bond acceptor and the participation of its weaker C-H donors. In coordination complexes, the this compound ligand coordinates to a metal center, and the resulting complex then assembles into a larger network. As observed with a cobalt(II) thiocyanate (B1210189) complex of 4-dimethylaminopyridine, the discrete tetrahedral complexes are linked by C-H···S and C-H···N hydrogen bonds, ultimately forming a robust three-dimensional (3D) network. nih.gov This illustrates a common strategy in crystal engineering where the coordination of a ligand to a metal center is used to create a building block for a higher-dimensionality network. The ethyl groups on this compound offer multiple C-H donor sites that can engage in these types of interactions to build 1D, 2D, or 3D structures.

Table 2: Supramolecular Network Formation in 2-Aminopyridine Analogs interactive_table "Compound Class","Key Interaction(s)","Resulting Dimensionality","Controlling Factor(s)" "N,N′-bis(2-pyridyl)aryldiamines (E,E)","N-H···N (Dimer motif)","1D Tapes","Molecular Conformation" "N,N′-bis(2-pyridyl)aryldiamines (Z,Z)","N-H···N (Catemer motif)","1D, 2D, or 3D Networks","Molecular Conformation" "Metal Complexes of 2-Dialkylaminopyridines","C-H···X (X=S, N, O, etc.)","3D Networks","Coordination Geometry, Anion/Solvent Identity" "Co-crystals with H-Donors","O-H···N, N-H···N","0D (Discrete) to 3D Networks","Stoichiometry, Functional Groups of Co-former"

Macrocyclic Structures and Anion Binding

Macrocyclic receptors have become essential tools in supramolecular chemistry for the recognition and sensing of ions. rsc.org By incorporating this compound or its analogs into a macrocyclic framework, it is possible to create receptors with pre-organized binding cavities tailored for specific guests, particularly anions.

The pyridine nitrogen of the 2-aminopyridine unit is a key feature in this context. It can act as a hydrogen bond acceptor or a Lewis basic site to coordinate with an anion. In polyammonium macrocycles, the protonated amine groups provide strong electrostatic and hydrogen-bonding interactions for anions like sulfate (B86663) and nitrate. nih.gov

While specific macrocycles containing a this compound unit are not extensively documented in the reviewed literature, the principles of anion recognition by related structures provide clear insights. For example, semi-flexible macrocycles containing acylhydrazone and pyridine units can adapt their conformation to bind anions of different sizes, such as pyrophosphate and chloride, using multiple N-H···anion hydrogen bonds. chemrxiv.org The ability of the macrocycle to switch between conformations is crucial for selective binding.

In a hypothetical macrocycle containing this compound, several features would influence its anion binding properties:

Binding Site: The pyridine nitrogen could act as a binding site, particularly for acidic protons on anions like dihydrogen phosphate.

Conformational Control: The bulky diethylamino group would exert significant steric influence, restricting the conformational freedom of the macrocycle and potentially creating a well-defined cavity shape. This could enhance selectivity for anions that are a good geometric match for the cavity.

Hydrophobicity: The ethyl groups would increase the hydrophobicity of the binding pocket, favoring the binding of less heavily solvated anions in polar solvents.

The design of such macrocycles leverages the chelate effect and preorganization to achieve high affinity and selectivity, which are hallmarks of macrocyclic receptors. nih.gov

Table 3: Anion Binding in Macrocycles with Pyridine-like Subunits interactive_table "Macrocycle Type","Incorporated Unit","Anion Bound","Key Binding Interactions" "Polyammonium Macrocycle","Pyridine","Sulfate (SO42-), Nitrate (NO3-)","N+-H···Anion Hydrogen Bonds, Electrostatic" "Tetrahydrazone Macrocycle","Pyridine","Chloride (Cl-), Pyrophosphate (H2P2O72-)","N-H···Anion Hydrogen Bonds" "Rigid Triamide Macrocycle","Biphenylcarboxamide (analogous rigidity)","Tosylate, Halides","N-H···Anion Hydrogen Bonds, Cavity Preorganization"

Advanced Spectroscopic and Computational Characterization in 2 Diethylaminopyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For aminopyridines, ¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure by analyzing chemical shifts, spin-spin coupling, and signal integrations.

The ¹H NMR spectrum of 2-Dimethylaminopyridine shows distinct signals for the aromatic protons of the pyridine (B92270) ring and the protons of the methyl groups. compoundchem.com The aromatic protons typically appear in the downfield region (δ 6.0-8.5 ppm), with their specific shifts and coupling patterns determined by their position relative to the nitrogen atom and the amino group. The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen heteroatom and the electron-donating diethylamino substituent. bhu.ac.inoregonstate.edulibretexts.org

Table 1: Representative ¹H NMR Chemical Shifts for 2-Dimethylaminopyridine (Data serves as an analogue for interpreting 2-Diethylaminopyridine spectra)

| Proton Assignment | Chemical Shift (δ, ppm) |

| Pyridine H-6 | ~8.15 |

| Pyridine H-4 | ~7.39 |

| Pyridine H-5 | ~6.50 |

| Pyridine H-3 | ~6.46 |

| N(CH₃)₂ | ~3.03 |

| Source: ChemicalBook, Spectrum Number 5683-33-0HNMR. compoundchem.com |

For this compound, the N(CH₂CH₃)₂ signal would be replaced by two signals: a quartet around δ 3.0-3.5 ppm for the -CH₂- protons and a triplet around δ 1.0-1.5 ppm for the -CH₃ protons.

Infrared (IR) and Mass Spectrometry (MS) Applications

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful complementary techniques for identifying and characterizing compounds like this compound. IR spectroscopy probes the vibrational modes of functional groups, while MS provides information about the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: The IR spectrum of an aminopyridine is characterized by several key absorption bands. For this compound, one would expect to see C-H stretching vibrations from the alkyl chains and the aromatic ring just below and above 3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. The C-N stretching vibration of the diethylamino group would also be present, usually in the 1350-1250 cm⁻¹ range. Data from the analog 2-Dimethylaminopyridine can be used to approximate these characteristic peaks. nist.govnih.gov

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for this compound would be expected at m/z = 150, corresponding to its molecular weight. The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. arizona.edumiamioh.edu For this compound, the most significant fragmentation pathway would be the loss of a methyl radical (•CH₃) via cleavage of the ethyl group, leading to a prominent peak at m/z 135 ([M-15]⁺). This fragment is particularly stable. A subsequent loss of an ethylene (B1197577) molecule (C₂H₄) from the [M-15]⁺ ion could also occur. The fragmentation pattern of 2-Dimethylaminopyridine shows a base peak corresponding to the loss of one methyl group, which supports this predicted pathway for the diethyl analog. nist.govnih.govnist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Based on general fragmentation patterns of N,N-dialkylamines and data from 2-Dimethylaminopyridine)

| m/z Value | Proposed Fragment | Description |

| 150 | [C₉H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 135 | [M - CH₃]⁺ | Loss of a methyl radical from an ethyl group (α-cleavage) |

| 121 | [M - C₂H₅]⁺ | Loss of an ethyl radical (α-cleavage) |

| 78 | [C₅H₄N]⁺ | Pyridyl cation from cleavage of the C-N bond |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties

UV-Vis and fluorescence spectroscopy are essential techniques for investigating the electronic properties of molecules, particularly those with conjugated π-systems like this compound. These methods provide information on electronic transitions, such as π→π* and n→π* transitions, and the influence of molecular structure on absorption and emission characteristics.

The fluorescence properties are also noteworthy. High fluorescence quantum yields (up to 0.59) have been observed for these derivatives, particularly in nonpolar solvents. rsc.orgchemicalbook.com The emission maxima are typically found in the blue-green region of the spectrum. The study of these derivatives demonstrates that the this compound moiety can serve as a core for developing fluorescent materials. The photophysical properties, including absorption and emission wavelengths and quantum yields, are influenced by both the solvent polarity and the other substituents on the pyridine ring. rsc.org

Table 3: Photophysical Data for a Representative this compound Derivative (in Benzene)

| Compound | λabs,max (nm) | log εmax | λflu,max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| 2-(Diethylamino)-5,6-dimethylpyridine-3,4-dicarbonitrile | 399 | 3.44 | 453 | 2988 | 0.46 |

| Source: RSC Publishing. rsc.org |

X-ray Crystallography for Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state packing and properties of a compound.

While the crystal structure of the parent this compound is not described in the provided sources, studies on its derivatives offer valuable structural information. For instance, the X-ray structure of 2-(diethylamino)-5,6-dimethylpyridine-3,4-dicarbonitrile has been determined. pitt.edu Such analyses reveal how the molecules pack in the crystal lattice and identify key intermolecular interactions, such as hydrogen bonds or π–π stacking, that stabilize the solid-state structure. In related aminopyridine structures, it is common to observe that crystal packing is stabilized by networks of intermolecular interactions. udel.edu The planarity of the pyridine ring and the conformation of the diethylamino group are key structural features determined by this method. These structural details are essential for correlating solid-state properties, like fluorescence, with the molecular arrangement.

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become powerful tools in chemical research. They provide a theoretical basis for understanding and predicting the electronic structure, reactivity, and spectroscopic properties of molecules like this compound.

DFT calculations are widely used to model the ground-state electronic properties of aminopyridines. chemicalbook.com These calculations can determine the optimized molecular geometry, electron density distribution, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's electronic stability and the energy required for electronic excitation. For aminopyridines, the HOMO is typically localized on the electron-rich aromatic ring and the amino group, while the LUMO is centered on the π*-system of the pyridine ring. This distribution is indicative of the potential for intramolecular charge transfer (ICT) upon excitation. rsc.org TD-DFT calculations build upon this by modeling the excited states, allowing for the prediction of UV-Vis absorption spectra and the assignment of electronic transitions, such as the ICT bands observed experimentally in this compound derivatives.

DFT calculations are also instrumental in predicting the reactivity of molecules. By analyzing the calculated electronic properties, such as the molecular electrostatic potential (MEP) and Fukui functions, researchers can identify the most likely sites for electrophilic and nucleophilic attack. nih.gov For 2-aminopyridines, the nitrogen atom of the pyridine ring and the exocyclic amino group are key reactive centers. chemicalbook.com Computational studies can model the interaction of these sites with various reagents.

Furthermore, DFT is used to explore reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the mapping of potential energy surfaces and the determination of the most favorable reaction pathways. For example, in the synthesis of this compound derivatives, DFT could be used to model the nucleophilic substitution reaction, elucidating the transition state structure and activation energy, thereby providing a deeper understanding of the reaction kinetics and thermodynamics.

Emerging Research Directions and Future Perspectives

Integration of 2-Diethylaminopyridine in Flow Chemistry and Automation

The transition from batch to continuous flow processing represents a paradigm shift in modern chemical manufacturing, offering enhanced safety, efficiency, and control. The integration of organocatalysts like this compound into automated flow systems is a promising frontier. Flow chemistry's advantages, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents safely, make it an ideal environment for optimizing reactions catalyzed by aminopyridines.